molecular formula C14H17F3N2O2 B6723995 N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide

N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide

Cat. No.: B6723995
M. Wt: 302.29 g/mol
InChI Key: XTHRRIPPHGQXBI-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, an amino group, and a trifluoromethoxy group attached to a benzamide core

Properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-19(12(8-18)9-5-6-9)13(20)10-3-2-4-11(7-10)21-14(15,16)17/h2-4,7,9,12H,5-6,8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHRRIPPHGQXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN)C1CC1)C(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.

    Amination: The cyclopropyl intermediate is then subjected to amination using reagents such as ammonia or primary amines to introduce the amino group.

    Benzamide Formation: The final step involves the coupling of the cyclopropylamine with a trifluoromethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopropylethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide
  • N-(2-amino-1-cyclopropylethyl)-4-bromo-2,6-difluorobenzamide
  • N-(2-amino-1-cyclopropylethyl)-2-methoxybenzenesulfonamide

Uniqueness

N-(2-amino-1-cyclopropylethyl)-N-methyl-3-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required, setting it apart from similar compounds.

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